3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of diethylamine with a suitable indole precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diethylamino and phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often require reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-Bis(dimethylamino)-phenothiazin-5-ium: Known for its use as a dye and in photodynamic therapy.
Phenoxazine derivatives: These compounds have applications in material science, organic light-emitting diodes, and chemotherapy.
Uniqueness
3,7-Bis(diethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of diethylamino and phenyl groups makes it versatile for various chemical transformations and research applications.
Properties
CAS No. |
62095-27-6 |
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Molecular Formula |
C22H29N3O |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3,7-bis(diethylamino)-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C22H29N3O/c1-5-24(6-2)19-16-12-15-18-20(19)23-21(26)22(18,25(7-3)8-4)17-13-10-9-11-14-17/h9-16H,5-8H2,1-4H3,(H,23,26) |
InChI Key |
LIGBNULCFOELMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC2=C1NC(=O)C2(C3=CC=CC=C3)N(CC)CC |
Origin of Product |
United States |
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